molecular formula C14H11ClO B8661766 4-Chloro-2-(2-phenylethenyl)phenol CAS No. 634184-46-6

4-Chloro-2-(2-phenylethenyl)phenol

Cat. No. B8661766
Key on ui cas rn: 634184-46-6
M. Wt: 230.69 g/mol
InChI Key: DFHXKRFNZBTAJG-UHFFFAOYSA-N
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Patent
US07700655B2

Procedure details

Under argon atmosphere, 1 mol/L boron tribromide/dichloromethane solution (0.5 mL, 0.5 mmol) was added to a solution of 5-chloro-2-methoxy-β-phenylstyrene (80 mg, 0.3 mmol) in dichloromethane (2 mL) at room temperature, and the mixture was stirred for 12 hours. The reaction mixture was diluted with ethyl acetate (15 mL), and after it was washed successively with water and brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1) to give the title compound (34.2 mg, 45.4%) as a white powder.
Name
boron tribromide dichloromethane
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
5-chloro-2-methoxy-β-phenylstyrene
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
45.4%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.ClCCl.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:23]C)=[C:13]([CH:22]=1)[CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>ClCCl.C(OCC)(=O)C>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([OH:23])=[C:13]([CH:14]=[CH:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:22]=1 |f:0.1|

Inputs

Step One
Name
boron tribromide dichloromethane
Quantity
0.5 mL
Type
reactant
Smiles
B(Br)(Br)Br.ClCCl
Name
5-chloro-2-methoxy-β-phenylstyrene
Quantity
80 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C=CC2=CC=CC=C2)C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after it was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 mg
YIELD: PERCENTYIELD 45.4%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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